molecular formula C22H25FN6O3 B2377681 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013992-12-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2377681
CAS No.: 1013992-12-5
M. Wt: 440.479
InChI Key: COWXSLXJFGHHJB-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is modified through alkylation or acylation reactions.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a cyclization reaction involving hydrazine derivatives and diketones.

    Substitution Reactions: The ethoxyethyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using alkyl halides or similar reagents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: The aromatic fluorine and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, due to its ability to interfere with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a candidate for various applications, from drug discovery to material science.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites, inhibiting enzyme activities, or altering receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione
  • 1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-6-8-17(23)9-7-16/h6-9,12H,5,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXSLXJFGHHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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